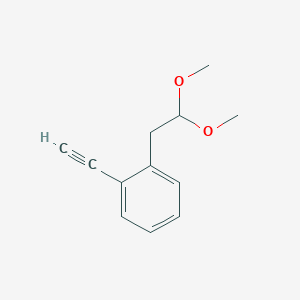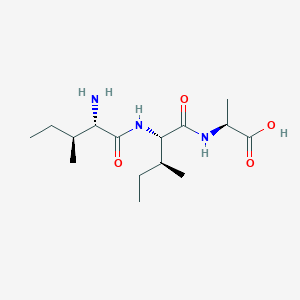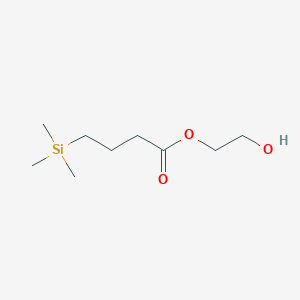![molecular formula C14H11ClFNO2S B14229327 N-[(3-Chloro-4-fluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide CAS No. 827308-37-2](/img/structure/B14229327.png)
N-[(3-Chloro-4-fluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-Chloro-4-fluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 3-chloro-4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Chloro-4-fluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide typically involves the reaction of 3-chloro-4-fluoroaniline with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is then refluxed in an appropriate solvent, such as dichloromethane or toluene, to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(3-Chloro-4-fluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen acts as a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aromatic rings and the sulfonamide group.
Electrophilic Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and acyl chlorides in the presence of bases like triethylamine.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Electrophilic Substitution: Reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with alkyl halides can yield N-alkylated sulfonamides, while oxidation can produce sulfonic acids .
Scientific Research Applications
N-[(3-Chloro-4-fluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Mechanism of Action
The mechanism of action of N-[(3-Chloro-4-fluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, such as proteins or enzymes, leading to inhibition of their activity. The compound may also interact with cellular pathways, affecting processes such as cell signaling or metabolism .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Similar in structure but contains a thiazole ring instead of a sulfonamide group.
Gefitinib: Contains a 3-chloro-4-fluorophenyl group but is used as a tyrosine kinase inhibitor in cancer therapy.
Uniqueness
N-[(3-Chloro-4-fluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups on the phenyl ring. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
827308-37-2 |
|---|---|
Molecular Formula |
C14H11ClFNO2S |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H11ClFNO2S/c1-10-2-5-12(6-3-10)20(18,19)17-9-11-4-7-14(16)13(15)8-11/h2-9H,1H3 |
InChI Key |
NGRSKBROIHUWNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


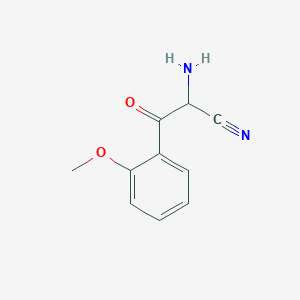
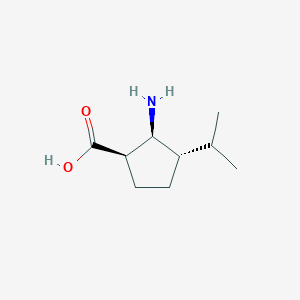
![3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-oxo-1lambda~5~-azabicyclo[2.2.1]heptane](/img/structure/B14229277.png)
![Formamide, N-[(1S)-1-(chloromethyl)-2-methylpropyl]-](/img/structure/B14229283.png)
![2-Piperidinone, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-](/img/structure/B14229296.png)
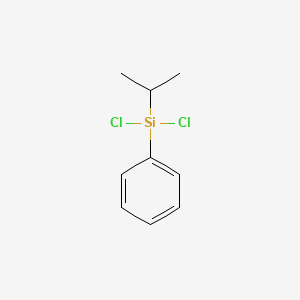
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2S,3R)-](/img/structure/B14229307.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B14229313.png)
![Tert-butyl[(6-iodohex-4-EN-1-YL)oxy]diphenylsilane](/img/structure/B14229315.png)
